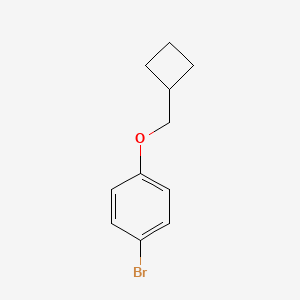
tert-butyl N-(4-cyanobenzyl)-N-methylglycinate
Übersicht
Beschreibung
tert-Butyl N-(4-cyanobenzyl)-N-methylglycinate: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl ester group, a 4-cyanobenzyl group, and a methyl group attached to the nitrogen atom of the glycine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyanobenzyl)-N-methylglycinate typically involves the following steps:
Starting Materials: The synthesis begins with glycine, tert-butyl bromoacetate, and 4-cyanobenzyl chloride.
Alkylation: Glycine is first alkylated with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide to form tert-butyl glycinate.
N-Methylation: The tert-butyl glycinate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield tert-butyl N-methylglycinate.
Benzylation: Finally, the tert-butyl N-methylglycinate is benzylated with 4-cyanobenzyl chloride in the presence of a base such as sodium hydride to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(4-cyanobenzyl)-N-methylglycinate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group in the 4-cyanobenzyl moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 4-cyanobenzyl aldehyde or 4-cyanobenzoic acid.
Reduction: 4-aminobenzyl derivative.
Substitution: Various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-cyanobenzyl)-N-methylglycinate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a pharmacophore, interacting with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary based on the specific derivative or conjugate being studied.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(4-cyanobenzyl)-N-ethylglycinate: Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl N-(4-cyanobenzyl)-N-isopropylglycinate: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness:
- The presence of the 4-cyanobenzyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions.
- The tert-butyl ester group provides stability and lipophilicity, making it suitable for various synthetic and medicinal applications.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4-cyanophenyl)methyl-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)11-17(4)10-13-7-5-12(9-16)6-8-13/h5-8H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMWRXYMIFCLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol](/img/structure/B1400166.png)


![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400171.png)






![[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B1400184.png)

![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)
